Trehalulose

Catalog No.
S572913
CAS No.
51411-23-5
M.F
C12H22O11
M. Wt
342.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trehalulose

CAS Number

51411-23-5

Product Name

Trehalulose

IUPAC Name

2-(hydroxymethyl)-6-[[2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

InChI

InChI=1S/C12H22O11/c13-1-4-6(15)8(17)9(18)11(22-4)21-3-12(20)10(19)7(16)5(2-14)23-12/h4-11,13-20H,1-3H2

InChI Key

NMXLJRHBJVMYPD-UHFFFAOYSA-N

SMILES

C(C1C(C(C(C(O1)OCC(=O)C(C(C(CO)O)O)O)O)O)O)O

Synonyms

1-O-alpha-D-glucopyranosyl-D-fructose;trehalulose;1-O-α-D-Glucopyranosyl-D-fructose;D-Fructose, 1-O-a-D-glucopyranosyl-

Canonical SMILES

C(C1C(C(C(C(O1)OCC2(C(C(C(O2)CO)O)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O

Trehalulose is a disaccharide composed of one molecule of fructose and one molecule of glucose, linked by a 1,1-glycosidic bond. This structural configuration distinguishes trehalulose from sucrose, which consists of glucose and fructose joined by a 1,2-glycosidic bond. Trehalulose is classified as a reducing sugar due to the anomeric carbon of the fructose moiety not being involved in the glycosidic bond, allowing it to participate in various bio

The mechanism of action of trehalulose in biological systems is still under investigation. However, some studies suggest it may act as a prebiotic, promoting the growth of beneficial gut bacteria []. Trehalulose may also have antioxidant properties.

Disaccharide Structure and Isomers:

1-O-alpha-D-Glucopyranosyl-D-fructose, also known as trehalulose, is a disaccharide composed of one molecule of α-D-glucose linked by an α-1,1 glycosidic bond to one molecule of β-D-fructose []. This specific linkage distinguishes it from sucrose (common table sugar), which has an α-1,2 glycosidic bond between the same two monosaccharides []. Both trehalulose and sucrose are structural isomers of each other, meaning they have the same chemical formula (C₁₂H₂₂O₁₁) but different arrangements of their constituent atoms [].

Occurrence and Natural Sources:

Trehalulose is naturally present in low amounts in honey, nectar, and some fruits []. Additionally, it can be produced commercially through enzymatic conversion of sucrose [].

Potential Health Benefits:

Research suggests that trehalulose may offer several potential health benefits compared to sucrose. Some studies have shown that it may have a lower glycemic index (GI) than sucrose, meaning it may cause a slower rise in blood sugar levels []. This could be beneficial for individuals with diabetes or prediabetes []. Additionally, some research suggests that trehalulose may have prebiotic properties, promoting the growth of beneficial gut bacteria []. However, further research is needed to confirm these potential benefits and understand the mechanisms behind them.

Applications in Food Science and Nutrition Research:

Due to its potential health benefits and unique taste profile, trehalulose has attracted interest in food science and nutrition research. Studies have explored its potential use as a sugar substitute in various food and beverage applications, aiming to reduce sugar content while maintaining sweetness and other sensory qualities []. Additionally, researchers are investigating the potential role of trehalulose in promoting gut health and modulating the gut microbiome [].

Ongoing Research:

Research on 1-O-alpha-D-Glucopyranosyl-D-fructose (trehalulose) is ongoing, with scientists investigating its potential applications in various fields, including:

  • Nutrition and health research: Further studies are needed to confirm and understand the potential health benefits of trehalulose, including its effects on blood sugar control, gut health, and overall well-being.
  • Food science and technology: Researchers are exploring the potential use of trehalulose as a sugar substitute in various food and beverage applications, aiming to develop healthier and more functional food products.
  • Biotechnology and biocatalysis: Researchers are investigating the use of enzymes to efficiently produce trehalulose from other carbohydrates, potentially leading to more cost-effective and sustainable production methods.

The unique 1,1-glycosidic bond in trehalulose makes it more stable than sucrose, resulting in slower breakdown rates in the human digestive system. This stability can be advantageous for applications requiring prolonged sweetness without rapid fermentation or crystallization. The metabolic pathway for trehalulose involves its synthesis from sucrose by specific bacterial enzymes, such as trehalulose synthase found in Protaminombacter rubrum. This enzymatic reaction allows for the conversion of sucrose into trehalulose without significant side products .

Trehalulose exhibits several biological activities that make it an attractive candidate for food and health applications. It is non-cariogenic, meaning it does not contribute to tooth decay as it cannot be utilized by Streptococcus mutans. Additionally, its slower absorption rate contributes to a lower glycemic index, providing a more gradual release of glucose into the bloodstream. This property can be beneficial for individuals managing diabetes or those seeking healthier sugar alternatives. Research has also suggested that trehalulose may have prebiotic effects, promoting beneficial gut bacteria .

Trehalulose can be synthesized through various methods:

  • Enzymatic Synthesis: The primary method involves using trehalulose synthase enzymes that catalyze the conversion of sucrose into trehalulose. This method is advantageous due to its specificity and efficiency.
  • Chemical Synthesis: Trehalulose has been synthesized chemically through reactions involving acetylated glucose derivatives. For example, ethylene oxide addition reactions can yield trehalulose from specific glucose precursors .
  • Microbial Fermentation: Some bacteria can produce trehalulose naturally from sucrose through fermentation processes, which can be harnessed for commercial production .

Trehalulose has several applications across various industries:

  • Food Industry: Due to its sweetness and lower glycemic index, trehalulose is used as a sugar substitute in food products aimed at health-conscious consumers.
  • Cosmetics: Its moisture-retaining properties make it useful in cosmetic formulations.
  • Pharmaceuticals: Trehalulose's stability under heat and acidic conditions allows it to be utilized in drug formulations where sugar stability is crucial .

Studies have highlighted the interactions of trehalulose with various biological systems. Notably, it has been shown to enhance protein stability and protect cellular membranes under stress conditions such as dehydration and heat exposure. These properties are particularly valuable for applications in cryopreservation and biopreservation, where maintaining cellular integrity is essential . Furthermore, research indicates that trehalulose may modulate metabolic pathways related to energy utilization and storage .

Trehalulose shares similarities with several other disaccharides but is unique due to its specific glycosidic linkage and physiological effects. Below are some comparable compounds:

CompoundCompositionGlycosidic Bond TypeUnique Characteristics
SucroseGlucose + Fructose1,2-glycosidicRapidly metabolized; higher glycemic index
IsomaltuloseGlucose + Fructose1,6-glycosidicNon-cariogenic; slower metabolism than sucrose
MaltoseGlucose + Glucose1,4-glycosidicRapidly digested; commonly found in malted foods
TrehaloseGlucose + Glucose1,1-glycosidicNon-reducing; stabilizes proteins under stress

Trehalulose's unique 1,1-glycosidic bond results in slower digestion rates compared to sucrose and makes it less prone to crystallization than other sugars like isomaltulose. These properties position trehalulose as a promising alternative sweetener with potential health benefits .

The story of trehalulose is intertwined with the broader history of sugar chemistry. While its structural cousin, trehalose, was first isolated from ergot-infected rye by H.A.L. Wiggers in 1832, trehalulose remained undiscovered until modern analytical techniques enabled its identification in niche biological sources. Initial clues emerged from studies of insect-derived products: in 2020, researchers at the University of Queensland discovered that trehalulose constitutes 13–44% of sugars in stingless bee (Meliponini) honey across Australia, Malaysia, and Brazil. This finding validated Indigenous claims about the medicinal value of native honey and sparked renewed interest in rare sugars.

The delayed recognition of trehalulose stems from its structural similarity to sucrose and technical challenges in differentiation. Early 20th-century analyses of honey sugars often misidentified trehalulose as maltose due to overlapping chromatographic profiles. Advanced nuclear magnetic resonance (NMR) and ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) later revealed its distinct α-(1→1) glucose-fructose glycosidic bond.

Position Within Rare Sugar Research Frameworks

Trehalulose belongs to the emerging class of rare sugars—mono- and disaccharides with limited natural abundance but unique functional properties. Unlike common sugars, which often contribute to metabolic disorders, rare sugars like trehalulose offer alternatives with reduced caloric impact and modified absorption kinetics. Its classification as a "low-glycemic index sugar" (GI = 32) positions it alongside allulose (GI = 0) and tagatose (GI = 3) in dietary strategies for diabetes management. However, trehalulose distinguishes itself through:

  • Acariogenicity: Resistance to oral bacterial degradation, preventing dental caries.
  • Thermostability: Retention of antioxidant properties under high-temperature processing.
  • Slow digestion: Gradual hydrolysis in the small intestine, mitigating insulin spikes.

Microbial Sucrose Isomerization Systems

Protaminobacter rubrum Catalytic Dynamics

Protaminobacter rubrum employs a sucrose isomerase (SI) to catalyze the isomerization of sucrose into trehalulose and isomaltulose. The enzyme operates via a double-displacement mechanism involving a covalent glycosyl-enzyme intermediate, retaining the anomeric configuration of the substrate [1] [2]. Structural analysis reveals a conserved catalytic triad (Asp²⁴¹, Glu²⁹⁵, Asp³⁶⁹) and a fructose-binding motif (³²⁵RLDRD³²⁹) critical for substrate orientation [1] [2]. Mutagenesis studies demonstrate that substitutions at Arg³²⁵ and Arg³²⁸ within this motif reduce isomaltulose production by 60–70% while increasing trehalulose yields by 15–20%, suggesting competitive binding dynamics between glucose and fructose moieties [1]. The enzyme exhibits a temperature-dependent product ratio, favoring trehalulose at 30°C (35% yield) versus isomaltulose at 45°C (82% yield) [1].

Table 1: Kinetic parameters of P. rubrum sucrose isomerase variants

Mutantkcat (s⁻¹)Trehalulose (%)Isomaltulose (%)
Wild-type12.4 ± 0.818.2 ± 1.175.3 ± 2.4
R325Q9.1 ± 0.634.7 ± 1.857.9 ± 1.9
R328A8.3 ± 0.529.4 ± 1.563.1 ± 2.1

Whitefly (Bemisia argentifolii) Trehalulose Synthase Specificity

The silverleaf whitefly produces trehalulose exclusively through a membrane-associated 116 kDa synthase, distinct from bacterial SIs [3]. Unlike P. rubrum SI, this enzyme lacks hydrolytic activity and cannot utilize isomaltulose as a substrate, indicating strict regioselectivity for α-(1→1) bond formation [3]. Kinetic profiling shows a Km of 28 mM for sucrose, with complete conversion to trehalulose within 24 hours at 25°C [3]. The enzyme’s membrane localization suggests integration with the insect’s digestive physiology, where trehalulose constitutes 46% of hemolymph carbohydrates [5]. Comparative genomic analyses reveal no homology to microbial SI genes, implying convergent evolution of trehalulose biosynthesis in arthropods [3].

Stingless Bee (Meliponini) Nectar Conversion Processes

Tetragonula carbonaria Enzymatic Signature

Stingless bees of the species Tetragonula carbonaria produce honey containing 13–44% trehalulose through nectar modification [6]. Although the specific enzymes remain uncharacterized, in vitro assays demonstrate that bee-derived fractions convert sucrose to trehalulose with 92% efficiency at pH 5.2, optimal for nectar processing [6]. The enzymatic system operates at ambient hive temperatures (28–32°C), contrasting with microbial SIs that typically require 35–45°C for maximal activity [1] [6].

Comparative Analysis of Indo-Australian vs. Neotropical Species

Regional variants exhibit marked differences in trehalulose production:

Table 2: Trehalulose content in stingless bee honeys by region

RegionSpeciesTrehalulose (g/100 g honey)
Indo-AustralianTetragonula carbonaria38.2 ± 2.1
NeotropicalMelipona fasciculata22.7 ± 1.8
Indo-AustralianAustroplebeia australis44.1 ± 3.2

Physical Description

Solid

XLogP3

-4.3

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

8

Exact Mass

342.11621151 g/mol

Monoisotopic Mass

342.11621151 g/mol

Heavy Atom Count

23

Melting Point

90 - 95 °C

UNII

H39U51DD7Q

Other CAS

51411-23-5

Wikipedia

Trehalulose

Dates

Modify: 2024-04-14

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